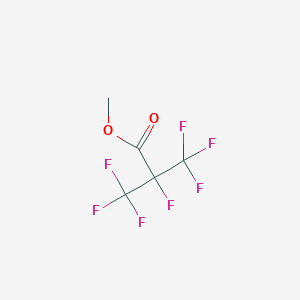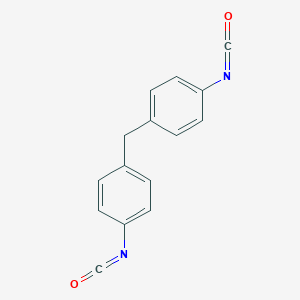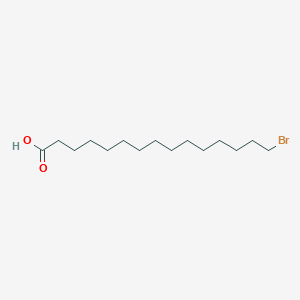
15-Bromopentadecanoic acid
概要
説明
15-Bromopentadecanoic acid is a chemical compound with the molecular formula C15H29BrO2 . It has an average mass of 321.294 Da and a monoisotopic mass of 320.135071 Da .
Synthesis Analysis
15-Bromopentadecanoic acid can be synthesized from pentadecanolide by hydrolysis and subsequent bromination of the resulting 15-hydroxypentadecanoic acid . The compound can also be loaded onto E. coli ACP in vitro .Molecular Structure Analysis
The molecular structure of 15-Bromopentadecanoic acid consists of 15 carbon atoms, 29 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It has a molecular weight of 321.29 g/mol .Physical And Chemical Properties Analysis
15-Bromopentadecanoic acid has a molecular weight of 321.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 14 .科学的研究の応用
Medical Research
15-Bromopentadecanoic acid may have potential applications in medical research. However, specific applications in this field are not well-documented in the available literature .
Chemical Research
In chemical research, 15-Bromopentadecanoic acid is often used as an intermediate in the synthesis of other complex molecules . It can also be used in organic synthesis to create compounds with specific functionalities .
Biological Research
While specific applications of 15-Bromopentadecanoic acid in biological research are not well-documented, it’s worth noting that similar compounds have been used in studies related to cell metabolism, signaling pathways, and other biological processes .
Pharmaceutical Research
The potential applications of 15-Bromopentadecanoic acid in pharmaceutical research are not well-documented in the available literature .
Environmental Research
There is limited information available on the use of 15-Bromopentadecanoic acid in environmental research .
Industrial Research
15-Bromopentadecanoic acid could potentially be used in industrial research, although specific applications are not well-documented .
Agricultural Research
The potential applications of 15-Bromopentadecanoic acid in agricultural research are not well-documented in the available literature .
Food Research
There is some evidence that pentadecanoic acid, a similar compound, is an essential fatty acid necessary in the diet to support long-term metabolic and heart health . However, specific applications of 15-Bromopentadecanoic acid in food research are not well-documented.
Safety and Hazards
When handling 15-Bromopentadecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
将来の方向性
There is a growing body of evidence that supports the potential of pentadecanoic acid, a compound similar to 15-Bromopentadecanoic acid, in supporting long-term metabolic and heart health . Future research could explore the potential benefits and applications of 15-Bromopentadecanoic acid in these areas.
作用機序
Target of Action
It is commonly used as an intermediate in chemical synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As an intermediate in chemical synthesis , its mode of action likely depends on the specific reactions it is involved in.
Biochemical Pathways
As an intermediate in chemical synthesis , it may be involved in a variety of biochemical pathways depending on the specific compounds it is used to synthesize.
Result of Action
As an intermediate in chemical synthesis , its effects would likely depend on the specific compounds it is used to synthesize and their respective actions.
Action Environment
It is known that it should be stored in a sealed container in a dry room temperature environment .
特性
IUPAC Name |
15-bromopentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLACPKKVZSLCSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCBr)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338981 | |
| Record name | 15-Bromopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
15-Bromopentadecanoic acid | |
CAS RN |
56523-59-2 | |
| Record name | 15-Bromopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 15-Bromopentadecanoic acid be utilized for targeted drug delivery, particularly in the context of liver cancer treatment?
A1: Research suggests that 15-Bromopentadecanoic acid exhibits potential as a targeting agent for liver cancer treatment. A study [] investigated a 99mTc(CO)3-labeled derivative of 15-Bromopentadecanoic acid, incorporating a tridentate chelating moiety. This complex demonstrated significant uptake in the liver (23.5% +/- 4.3% ID/organ at 3 hours post-injection) when administered intravenously in mice. Notably, suspending this complex in Lipiodol, a commonly used embolic agent for liver cancer treatment, further enhanced liver uptake to 43.8 +/- 13.4% ID/organ upon portal vein injection []. These findings highlight the potential of 15-Bromopentadecanoic acid derivatives, especially when combined with embolic agents like Lipiodol, for targeted delivery of therapeutic agents to the liver, particularly in the context of liver cancer treatment.
Q2: How does 15-Bromopentadecanoic acid contribute to the development of novel fluorescent probes for halide ion detection?
A2: 15-Bromopentadecanoic acid plays a crucial role as a building block for creating fluorescent dyes sensitive to halide ions []. Researchers synthesized a series of novel fluorescent dyes by reacting heterocyclic nitrogen bases, like indolium and quinolinium, with 15-Bromopentadecanoic acid. These resulting quaternary salts exhibit water solubility and stable fluorescence properties within the physiological pH range (7-11) []. Interestingly, the presence of halide ions significantly impacts the fluorescence intensity and lifetime of these dyes, enabling accurate halide concentration determination at physiologically relevant levels []. This highlights the potential of 15-Bromopentadecanoic acid-derived dyes as valuable tools for sensing and quantifying halide ions in biological systems.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

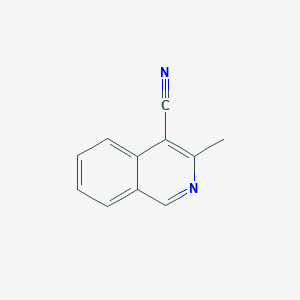
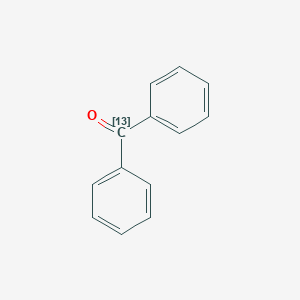

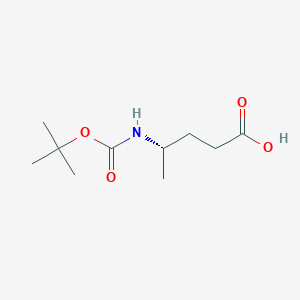
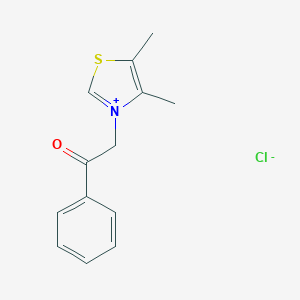
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol](/img/structure/B179438.png)

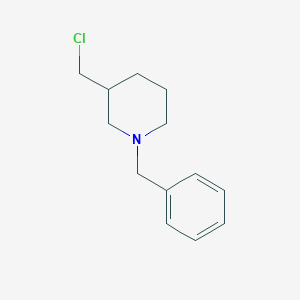
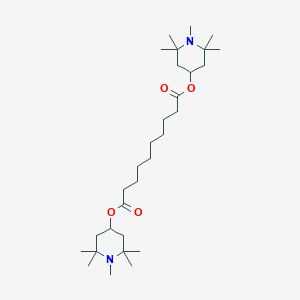
![Sodium hydrogen 4-[[4-(ethylamino)-m-tolyl][4-(ethylimino)-3-methylcyclohexa-2,5-dien-1-ylidene]methyl]-6-hydroxybenzene-1,3-disulphonate](/img/structure/B179442.png)
